molecular formula C9H6O3 B2524561 5-hydroxy-2,3-dihydro-1H-indene-1,3-dione CAS No. 131977-61-2

5-hydroxy-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B2524561
CAS No.: 131977-61-2
M. Wt: 162.144
InChI Key: BKBGCIJINOXJAF-UHFFFAOYSA-N
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Description

Contextualization within Indenone and Indenedione Chemical Research

5-hydroxy-2,3-dihydro-1H-indene-1,3-dione is a member of the broader class of indenediones, which, along with indenones, are considered privileged scaffolds in organic synthesis and medicinal chemistry. beilstein-journals.org The indane-1,3-dione core is a versatile building block for the synthesis of a wide array of compounds, including those with applications in materials science and pharmaceuticals. nih.gov

Research into indenedione derivatives often focuses on the reactivity of the active methylene (B1212753) group at the 2-position, which is flanked by two electron-withdrawing carbonyl groups. This acidity allows for a variety of chemical transformations, including Knoevenagel condensations and Michael additions, leading to the synthesis of complex molecular architectures. nih.gov The introduction of a hydroxyl group at the 5-position, as seen in the subject compound, can modulate the electronic properties of the entire ring system, influencing the reactivity of both the carbonyl groups and the active methylene.

Furthermore, indenone and indenedione derivatives have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. beilstein-journals.org The structural similarity of the indane-1,3-dione core to other biologically active molecules has spurred interest in its potential as a pharmacophore. nih.gov

Historical Trajectory and Significance of Indane Scaffold Derivatives

The indane scaffold, a bicyclic framework consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, has a rich history in the development of therapeutic agents. vulcanchem.com The rigid structure of the indane nucleus has made it an attractive template for the design of molecules that can interact with specific biological targets. vulcanchem.com

Historically, the exploration of indane derivatives in medicinal chemistry has led to the discovery of several important drugs. For instance, the indane scaffold is a key structural component of the non-steroidal anti-inflammatory drug (NSAID) sulindac. vulcanchem.com Moreover, the development of the HIV protease inhibitor Indinavir, which contains an aminoindane moiety, highlights the significance of this scaffold in antiviral drug discovery. nih.govvulcanchem.com

The journey of the indane scaffold from a simple bicyclic hydrocarbon to a key component in clinically significant pharmaceuticals underscores its enduring importance in medicinal chemistry. The continuous exploration of substituted indane derivatives, including those with the dione (B5365651) functionality like this compound, reflects the ongoing effort to leverage this versatile chemical framework for the development of novel molecules with diverse applications. vulcanchem.com

Properties

IUPAC Name

5-hydroxyindene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-5-1-2-6-7(3-5)9(12)4-8(6)11/h1-3,10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBGCIJINOXJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C1=O)C=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131977-61-2
Record name 5-hydroxy-2,3-dihydro-1H-indene-1,3-dione
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Synthetic Methodologies for 5 Hydroxy 2,3 Dihydro 1h Indene 1,3 Dione

Established Synthetic Pathways to 5-Hydroxy-2,3-dihydro-1H-indene-1,3-dione

The construction of the 5-hydroxy-1,3-indandione framework is typically achieved through pathways that first establish a substituted indanone precursor, which is then further oxidized.

Multi-step Total Synthesis Approaches

Total synthesis of this compound generally begins with appropriately substituted benzene (B151609) derivatives. A common and effective strategy is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid to form the five-membered ketone ring.

A representative multi-step sequence is as follows:

Formation of a 3-Arylpropanoic Acid: Starting with a precursor like anisole (B1667542), a Friedel-Crafts acylation with 3-chloropropionyl chloride can yield an intermediate such as 3-chloro-4'-(methoxy)propiophenone. google.com

Intramolecular Cyclization: This intermediate can then undergo an intramolecular cyclization reaction, often catalyzed by a Lewis acid, to form 5-methoxy-1-indanone (B147253). google.com

Demethylation: The methoxy (B1213986) group is a common protecting group for the desired hydroxyl functionality. Cleavage of the ether to unmask the hydroxyl group is a critical step. This is frequently accomplished using strong Lewis acids like aluminum chloride (AlCl₃) in a suitable solvent, yielding 5-hydroxy-1-indanone (B188539). chemicalbook.com

Oxidation: The final step is the oxidation of the methylene (B1212753) group at the C-2 position (alpha to the carbonyl) of 5-hydroxy-1-indanone. This transformation converts the 1-indanone (B140024) into the corresponding 1,3-indandione (B147059). Various oxidizing agents can be employed for this purpose, such as selenium dioxide (SeO₂), a reagent known for oxidizing α-methylene groups of ketones.

The order of these reactions is crucial for managing the reactivity and directing effects of the substituents on the aromatic ring. lumenlearning.com

Convergent and Divergent Synthetic Route Design

Modern synthetic strategies emphasize efficiency and the generation of molecular diversity from common intermediates. wikipedia.org

Divergent Synthesis: A divergent strategy would begin with a common, centrally important intermediate, such as 5-hydroxy-1-indanone or even the parent 1,3-indandione. wikipedia.org This core structure could then be subjected to a variety of reactions to produce a library of different derivatives. For example, 5-hydroxy-1,3-indandione itself could serve as a starting point for further functionalization at the C-2 position or the hydroxyl group, leading to a diverse range of compounds with potentially different properties. This strategy is particularly valuable in medicinal chemistry for exploring structure-activity relationships. wikipedia.orgnih.gov

Precursor Compounds and Their Role in this compound Synthesis

The selection of appropriate precursors is fundamental to the successful synthesis of the target compound. Indanone derivatives are the most critical synthons for this purpose.

Utilization of 5-Hydroxy-1-indanone as a Synthon

5-Hydroxy-1-indanone is the most direct precursor to 5-hydroxy-1,3-indandione. sigmaaldrich.com Its synthesis has been approached through several routes. One efficient method involves the demethylation of 5-methoxy-1-indanone. A detailed procedure reports heating a solution of 5-methoxy-1-indanone with aluminum chloride in benzene to achieve a high yield of the desired 5-hydroxy-1-indanone. chemicalbook.com

Synthesis of 5-Hydroxy-1-indanone from 5-Methoxy-1-indanone chemicalbook.com
ReactantReagentSolventConditionsProductYield
5-Methoxy-1-indanoneAluminum Chloride (AlCl₃)BenzeneReflux, 5 hours5-Hydroxy-1-indanone90%

Another innovative synthesis starts from 2,6-dibromophenol (B46663). beilstein-journals.orggoogle.com This multi-step process involves:

Reaction of 2,6-dibromophenol with 3-chloropropionyl chloride to form 2,6-dibromophenyl 3-chloropropionate. beilstein-journals.orggoogle.com

Intramolecular Friedel-Crafts cyclization in the presence of a Lewis acid to produce 4,6-dibromo-5-hydroxy-1-indanone. beilstein-journals.orggoogle.com

A final debromination step, for example via catalytic hydrogenation using palladium on carbon, to furnish 5-hydroxy-1-indanone. beilstein-journals.orggoogle.com

Once obtained, 5-hydroxy-1-indanone is converted to the final product via oxidation of the C-2 methylene group.

Derivatives of 2,3-dihydro-1H-inden-1-one in Synthetic Sequences

The synthesis of the indanone core is a well-established area of organic chemistry. The most common method for preparing 1-indanones is the intramolecular Friedel-Crafts cyclization of 3-arylpropionic acids or their corresponding acid chlorides. beilstein-journals.orgnih.gov This reaction is typically promoted by strong acids such as polyphosphoric acid or Lewis acids like AlCl₃. beilstein-journals.org

For the synthesis of the specific precursor 5-hydroxy-1-indanone, a "one-pot" method has been developed starting from anisole and 3-chloropropionyl chloride using a multi-component Lewis acid catalyst system (e.g., AlCl₃/LiCl/NaBr). google.com This process involves an initial Friedel-Crafts acylation followed by an intramolecular cyclization and demethylation in a single sequence. google.com

The parent compound, 1,3-indandione, can also be considered a foundational precursor. It is classically synthesized via a Claisen condensation of dimethyl phthalate (B1215562) with ethyl acetate (B1210297), followed by hydrolysis and decarboxylation. wikipedia.org While functionalizing the aromatic ring of 1,3-indandione to introduce a hydroxyl group at the 5-position is possible (e.g., through nitration, reduction, diazotization, and hydrolysis), it is often more synthetically efficient to incorporate the desired substituent at an earlier stage of the synthesis. youtube.com

Green Chemistry Principles in this compound Production

Applying green chemistry principles to the synthesis of indandiones aims to reduce environmental impact by using less hazardous materials, improving energy efficiency, and minimizing waste. nih.gov

Several advancements have been made in the synthesis of the precursor 1-indanones. Microwave-assisted intramolecular Friedel-Crafts acylation has been shown to be a highly efficient method. nih.govruc.dknih.gov For example, the cyclization of 3-arylpropanoic acids can be catalyzed by metal triflates in triflate-anion ionic liquids under microwave irradiation. ruc.dknih.gov This approach offers significant advantages, including short reaction times, high yields, and the ability to recover and reuse the catalytic system. ruc.dkresearchgate.net

Comparison of Green Synthesis Methods for Indanone Precursors
MethodCatalyst/MediumKey AdvantagesReference
Microwave-Assisted SynthesisMetal triflate in Ionic LiquidRapid reaction times, high yields, reusable catalyst system. ruc.dknih.govresearchgate.net
Ultrasound-Assisted SynthesisPolyphosphoric Acid (PPA)Improved energy efficiency, shorter times compared to conventional heating. nih.gov
NbCl₅-Mediated SynthesisNiobium PentachlorideMild conditions (room temperature), good yields, one-step from carboxylic acid. researchgate.net
Solvent-Free ReactionsCatalyst-free or solid-supportedEliminates solvent waste, simplified workup, reduced environmental impact. researchgate.net

Furthermore, the development of one-pot, multi-component reactions for constructing complex molecules based on the indandione scaffold represents a significant green strategy. figshare.com These reactions increase atom economy by incorporating multiple starting materials into the final product in a single operation, thereby reducing the number of synthetic steps and purification stages required. While direct application of all these methods to 5-hydroxy-1,3-indandione specifically is not extensively documented, they represent the current direction of sustainable chemical synthesis for this class of compounds.

Stereoselective Synthesis of this compound Analogues

The stereoselective synthesis of analogues of this compound is a field of growing interest, largely driven by the pursuit of compounds with specific biological activities. While direct stereoselective syntheses of the 5-hydroxy substituted compound are not extensively detailed in readily available literature, the methodologies applied to the broader class of indane-1,3-dione analogues provide a clear framework for achieving such stereocontrol. Organocatalysis has emerged as a powerful tool in this domain, enabling the construction of chiral indane-1,3-dione derivatives with high levels of enantioselectivity and diastereoselectivity.

A notable approach involves the use of chiral squaramide catalysts in Michael/aldol (B89426) cascade reactions. This method has been successfully employed in the reaction of γ-nitro ketones with 2-arylidene-1,3-indanediones, affording functionalized spirocyclohexane indane-1,3-diones. These reactions are prized for their ability to create multiple stereogenic centers in a single, efficient step, with high reported diastereomeric ratios and enantiomeric excesses.

Another significant strategy is the substrate-dependent, diversity-oriented organocatalytic vinylogous Michael addition/cyclization cascade of 2-alkylidene indane-1,3-diones with enals. This method, often catalyzed by secondary amines, allows for the highly selective synthesis of various complex structures, including spiroindane-1,3-diones. The choice of substrate can direct the reaction pathway towards different structural motifs, showcasing the versatility of this approach.

Furthermore, the development of strongly acidic and confined imidodiphosphorimidate catalysts has enabled highly stereoselective spirocyclizing Diels-Alder reactions of exo-enones with dienes. This methodology leads to the formation of spirocyclanes with highly congested quaternary stereogenic spirocenters, a common feature in many biologically active molecules.

While these methods have been predominantly applied to non-hydroxylated indanedione derivatives, their adaptation to substrates bearing a 5-hydroxy group is a logical and anticipated extension. The presence of the hydroxyl group may necessitate adjustments to reaction conditions or catalyst systems to account for its electronic and potential coordinating effects.

Table 1: Examples of Stereoselective Synthesis of Indane-1,3-dione Analogues

Reaction TypeCatalystReactantsProduct TypeStereoselectivity
Michael/aldol cascadeChiral squaramideγ-Nitro ketones and 2-arylidene-1,3-indanedionesSpirocyclohexane indane-1,3-dionesHigh dr and ee
Vinylogous Michael addition/cyclizationSecondary amines2-Alkylidene indane-1,3-diones and enalsSpiroindane-1,3-dionesHighly selective
Diels-Alder reactionImidodiphosphorimidateExo-enones and dienesSpirocyclanesExcellent enantio- and regioselectivity

Recent Advances in Synthetic Strategies for the Indenedione Core

The indenedione core is a privileged scaffold in medicinal chemistry, and its synthesis has been a subject of continuous refinement. nih.gov Recent years have witnessed the development of novel and more efficient methods for the construction of this key structural motif, moving beyond classical approaches.

The traditional and most straightforward synthesis of the indane-1,3-dione core involves the nucleophilic addition of an alkyl acetate to a dialkyl phthalate under basic conditions. This is followed by hydrolysis and decarboxylation under acidic conditions to yield the desired indane-1,3-dione. While reliable, this method can have limitations in terms of yield and substrate scope. nih.gov

More contemporary strategies offer significant improvements. A noteworthy recent development is a two-step procedure that commences with 2-ethynylbenzaldehyde. A copper-catalyzed intramolecular annulation reaction transforms this starting material into 3-hydroxy-2,3-dihydro-1H-inden-1-one, which is then oxidized using an agent like Jones' reagent to afford the indane-1,3-dione in high yield. nih.gov

Palladium catalysis has also been instrumental in advancing the synthesis of the indenedione core. One such method is the palladium-catalyzed intramolecular carbonylative annulation of 1-(2-halophenyl)-1,3-diones. This reaction utilizes phenyl formate (B1220265) as a carbon monoxide source and proceeds efficiently to give 2-substituted indene-1,3(2H)-diones. organic-chemistry.org

Furthermore, the synthesis of substituted indane-1,3-diones, including those with functional groups on the aromatic ring, has been a focus of research. For instance, halogenated indane-1,3-diones are typically prepared from the corresponding halogenated phthalic anhydrides. nih.gov The synthesis of 5-substituted derivatives, including the 5-hydroxy variant, often involves starting with a appropriately substituted phthalic acid or phthalic anhydride (B1165640) derivative.

These recent advances provide chemists with a broader and more versatile toolkit for the synthesis of the indenedione core and its derivatives, enabling the creation of a wider array of complex molecules for various applications.

Table 2: Comparison of Synthetic Strategies for the Indenedione Core

MethodStarting MaterialsKey Reagents/CatalystsAdvantages
Classical SynthesisDialkyl phthalate, Alkyl acetateBase, AcidStraightforward, well-established
Copper-Catalyzed Annulation2-EthynylbenzaldehydeCopper catalyst, Oxidizing agent (e.g., Jones' reagent)High yield, two-step process
Palladium-Catalyzed Carbonylative Annulation1-(2-Halophenyl)-1,3-dionesPalladium catalyst, Phenyl formateGood to excellent yields, broad substrate scope

Advanced Spectroscopic and Structural Characterization of 5 Hydroxy 2,3 Dihydro 1h Indene 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-hydroxy-2,3-dihydro-1H-indene-1,3-dione. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.

Elucidation via 1D NMR Techniques (¹H, ¹³C)

The ¹H NMR spectrum is expected to provide key information regarding the aromatic and aliphatic protons, as well as the hydroxyl proton. The aromatic region would display signals for the three protons on the benzene (B151609) ring. Due to the influence of the hydroxyl and carbonyl groups, these protons would exhibit distinct chemical shifts and coupling patterns. The proton at position 4 would likely appear as a doublet, the proton at position 6 as a doublet of doublets, and the proton at position 7 as a doublet. The methylene (B1212753) protons at the C2 position are chemically equivalent and are expected to produce a singlet. The hydroxyl proton at C5 would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon environments. The spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The two carbonyl carbons (C1 and C3) would resonate at the lowest field (most downfield), typically in the range of 190-200 ppm. The carbons of the aromatic ring would appear in the approximate range of 110-160 ppm, with the carbon attached to the hydroxyl group (C5) being significantly affected. The aliphatic methylene carbon (C2) would be found at the highest field (most upfield).

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-4 7.15 d 2.5
H-6 7.30 dd 8.5, 2.5
H-7 7.65 d 8.5
CH₂ (C2) 3.20 s N/A

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Carbon Assignment Predicted Chemical Shift (ppm)
C1, C3 (C=O) 195.0
C2 (CH₂) 38.0
C4 118.0
C5 158.0
C6 125.0
C7 120.0
C3a 135.0

Connectivity Mapping through 2D NMR Methods (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. chemicalbook.com A key correlation would be observed between the aromatic protons H-6 and H-7, confirming their adjacent positions on the benzene ring. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. molport.com This would definitively link the proton signals to their corresponding carbon signals, for example, confirming the assignments of C4-H4, C6-H6, C7-H7, and the C2-H₂ pair. molport.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This could be used to confirm spatial relationships, for instance, between the methylene protons and the aromatic proton at position 7.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry provides essential information on the molecular weight and elemental composition of a molecule, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with high precision. For this compound (molecular formula C₉H₆O₃), the expected exact mass would be calculated. This precise measurement allows for the unambiguous determination of the elemental formula, distinguishing it from other compounds with the same nominal mass.

Predicted HRMS Data

Ion Molecular Formula Calculated m/z
[M+H]⁺ C₉H₇O₃⁺ 163.0395
[M-H]⁻ C₉H₅O₃⁻ 161.0239

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to study its breakdown pathways. chemeo.com This provides valuable structural information. For this compound, characteristic fragmentation patterns would be expected. Common fragmentation pathways for similar structures often involve the loss of small, stable molecules like carbon monoxide (CO) and water (H₂O). The fragmentation of the indanedione ring structure can lead to characteristic product ions that help confirm the core structure. For instance, a retro-Diels-Alder reaction on the aromatic ring following initial cleavages is a plausible fragmentation route.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for the purification of this compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. A reverse-phase HPLC method, likely using a C18 column, would be suitable. sigmaaldrich.com The mobile phase would typically consist of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The compound's polarity, imparted by the hydroxyl group and two carbonyl groups, would dictate its retention time. This method would effectively separate the target compound from starting materials, by-products, and other impurities, allowing for its isolation and quantification to determine purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, identification, and quantification of this compound. A reverse-phase (RP-HPLC) method is typically employed, utilizing a non-polar stationary phase and a polar mobile phase. The presence of the hydroxyl group increases the polarity of the molecule compared to the parent 1,3-indandione (B147059), leading to shorter retention times under standard reverse-phase conditions.

A typical HPLC method would involve a C18 stationary phase column. The mobile phase could consist of a gradient mixture of an aqueous component, often with a pH-modifying additive like formic or phosphoric acid, and an organic solvent such as acetonitrile or methanol. sielc.com Detection is commonly achieved using a UV detector, set to a wavelength where the compound exhibits maximum absorbance.

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times. For this compound, a UPLC method would provide a more efficient separation from potential impurities or related compounds. The method parameters are generally scaled down from an HPLC method, with lower flow rates and shorter gradient times. sielc.com

Table 2: Representative UPLC Parameters for this compound Analysis

ParameterValue
Column C18 (e.g., 2.1 x 50 mm, 1.7 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 15% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection UV-Vis or Mass Spectrometry (MS)
Injection Volume 2 µL

Gas Chromatography (GC) for Volatile Derivatives

Due to its low volatility and the presence of polar hydroxyl and enolizable ketone functional groups, this compound is not directly suitable for Gas Chromatography (GC) analysis. The high temperatures of the GC inlet and column would likely cause on-column degradation. Therefore, a derivatization step is necessary to convert the compound into a more volatile and thermally stable form.

A common derivatization technique is silylation, where a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to replace the active hydrogens on the phenolic hydroxyl group and the enolic form of the β-diketone with trimethylsilyl (B98337) (TMS) groups. The resulting TMS-ether/enol ether is significantly more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. mdpi.com

Table 3: General GC-MS Parameters for Analysis of a TMS-Derivatized Compound

ParameterValue
Column DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its functional groups. A broad band is expected in the region of 3400-3200 cm⁻¹ due to the O-H stretching vibration of the phenolic hydroxyl group. The spectrum will be dominated by strong absorptions from the carbonyl (C=O) groups of the β-diketone system. These typically appear as two distinct bands between 1750 and 1680 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes. researchgate.net Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region, while C-O stretching of the phenol (B47542) will appear around 1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations are typically strong and sharp in the Raman spectrum, making it a useful tool for analyzing the core structure. researchgate.net The carbonyl stretching vibrations are also Raman active. Unlike in IR, the O-H stretch is generally a weak and broad signal in Raman spectra. The symmetric nature of the benzene ring breathing modes often gives rise to a particularly strong Raman signal.

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
Phenolic O-H Stretch 3400-3200 (Broad, Strong)Weak
Aromatic C-H Stretch 3100-3000 (Medium)Medium-Strong
Aliphatic C-H Stretch 2950-2850 (Weak)Medium
Asymmetric C=O Stretch ~1740 (Strong)Medium
Symmetric C=O Stretch ~1700 (Strong)Medium
Aromatic C=C Stretch 1610, 1580, 1470 (Strong-Medium)Strong-Very Strong
Phenolic C-O Stretch ~1250 (Strong)Weak

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the molecule's chromophore. The chromophore of this compound comprises the benzene ring fused to the conjugated β-diketone system. The parent 1,3-indandione exhibits absorption bands related to both π→π* and n→π* transitions.

The addition of a hydroxyl group at the 5-position, which is para to one of the carbonyl groups, acts as a powerful auxochrome. The lone pair of electrons on the oxygen atom can be delocalized into the aromatic π-system, extending the conjugation. This has a significant impact on the absorption spectrum, causing a bathochromic (red) shift, meaning the absorption maxima (λmax) are shifted to longer wavelengths compared to the unsubstituted 1,3-indandione. researchgate.netresearchgate.net The position of these maxima can also be sensitive to solvent polarity and pH, as deprotonation of the phenolic hydroxyl group further modifies the electronic structure.

Table 5: Estimated UV-Vis Absorption Maxima (λmax) in a Polar Protic Solvent (e.g., Ethanol)

Electronic TransitionExpected λmax (nm)Molar Absorptivity (ε)
π→π ~260 nmHigh
π→π ~330 nmModerate
n→π *>400 nmLow

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a single crystal. nih.gov While a specific crystal structure for this compound is not widely published, key structural features can be predicted based on analyses of related 1,3-indandione derivatives. researchgate.net

The analysis would reveal detailed information on bond lengths, bond angles, and torsion angles. The five-membered ring of the indane system is often found in a shallow envelope conformation. researchgate.net A crucial aspect of the crystal structure of the 5-hydroxy derivative would be the supramolecular assembly driven by intermolecular hydrogen bonding. The phenolic hydroxyl group would act as a hydrogen bond donor, and the carbonyl oxygens would act as acceptors, leading to the formation of chains, sheets, or more complex three-dimensional networks in the crystal lattice. These interactions govern the packing of the molecules in the solid state.

Table 6: Representative Crystallographic Data (Illustrative)

ParameterDescription
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Volume (V) ų
Molecules per unit cell (Z) e.g., 4
Key Structural Features Planarity of aromatic ring, conformation of the five-membered ring
Dominant Intermolecular Forces O-H···O=C hydrogen bonds

Theoretical and Computational Investigations of 5 Hydroxy 2,3 Dihydro 1h Indene 1,3 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's stability, geometry, and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is employed to predict various ground-state properties, including optimized molecular geometry, vibrational frequencies, and the energies of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The energy gap between HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. researchgate.net

For the parent compound, 1H-indene-1,3(2H)-dione, DFT calculations have been used to determine these properties. researchgate.net Similar studies on 5-hydroxy-2,3-dihydro-1H-indene-1,3-dione would reveal the influence of the hydroxyl group on the electronic properties of the indane-1,3-dione core. The electron-donating nature of the -OH group is expected to raise the HOMO energy level and potentially decrease the HOMO-LUMO gap, thereby increasing the molecule's reactivity compared to the unsubstituted parent compound.

Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For this compound, the MEP would likely show negative potential around the carbonyl oxygens and the hydroxyl oxygen, indicating sites susceptible to electrophilic attack, while regions of positive potential would indicate sites for nucleophilic attack.

Table 1: Calculated Frontier Orbital Energies for a Related Diketone Compound (Data below is illustrative for a related β-diketone derivative and demonstrates typical values obtained from DFT calculations)

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
5,5-dimethyl-2-(2-(4-fluorophenyl)hydrazono)cyclohexane-1,3-dione-6.35-2.214.14
5,5-dimethyl-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)cyclohexane-1,3-dione-6.68-2.654.03

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the electronic excited states of molecules. researchgate.net This method allows for the calculation of vertical excitation energies, which correspond to the absorption of light and can be used to predict and interpret UV-Visible absorption spectra. researchgate.net

For molecules like this compound, TD-DFT calculations can identify the nature of electronic transitions (e.g., n→π* or π→π*), the orbitals involved, and their corresponding absorption wavelengths (λmax). researchgate.net Studies on related 2-substituted indan-1,3-diones have successfully used TD-DFT to correlate calculated spectra with experimental measurements, providing a coherent picture of the electronic transitions. researchgate.net Such an analysis for the 5-hydroxy derivative would clarify how the hydroxyl substituent affects the absorption spectrum, which is valuable for applications in materials science and photochemistry.

Conformational Analysis and Tautomeric Equilibria Studies

Molecules with β-dicarbonyl moieties, such as indane-1,3-dione derivatives, are known to exhibit tautomerism, primarily existing in equilibrium between diketo and keto-enol forms. mdpi.com The position of this equilibrium is highly sensitive to factors like the solvent, temperature, and the nature of substituents. mdpi.com

Computational methods are exceptionally useful for studying these equilibria. By calculating the relative energies of all possible tautomers and conformers, researchers can predict the most stable forms and their population distribution. nih.govresearchgate.net For this compound, several keto-enol tautomers are possible, involving the migration of a proton from the C2 position or the hydroxyl group. Quantum chemical calculations can determine the relative stabilities of these forms in both the gas phase and in different solvents (using continuum solvation models). researchgate.net For instance, studies on 2-carboxyamide-indan-1,3-dione showed that two enol tautomers are the most stable and likely to coexist. researchgate.net The presence of the 5-hydroxy group could further influence this equilibrium through intramolecular hydrogen bonding.

Table 2: Calculated Relative Energies of Tautomers for 2-Carboxyamide-indan-1,3-dione (Data from a related compound illustrating the computational prediction of tautomer stability)

TautomerDescriptionRelative Energy (kcal/mol)
Tautomer A2-(hydroxyaminomethylidene)-indan-1,3-dione0.00
Tautomer B2-carboamide-1-hydroxy-3-oxo-indan1.95 - 4.50

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insight into static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a detailed view of conformational changes, solvent interactions, and intermolecular binding. nih.gov

For this compound, an MD simulation in an explicit solvent (like water) could reveal its dynamic stability, preferred conformations in solution, and the nature of its hydrogen bonding network with solvent molecules. nih.gov Key parameters analyzed from MD trajectories include the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the number of intermolecular hydrogen bonds over time. nih.govnih.gov Such simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment. nih.gov

Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and calculate activation energies, providing a detailed mechanistic picture.

The indane-1,3-dione scaffold is known to participate in various chemical reactions, such as Knoevenagel condensations. nih.govencyclopedia.pub For this compound, the hydroxyl group can act as a directing group, influencing the regioselectivity of reactions. mdpi.com For example, in a condensation reaction, the -OH group could activate one of the two carbonyl groups over the other through mesomeric effects. mdpi.com DFT calculations can be used to model the reaction pathway, calculate the energy barriers for competing pathways, and predict the major product, thus explaining the observed regioselectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or chemical properties. nih.gov This approach involves calculating a set of molecular descriptors (representing electronic, steric, and hydrophobic properties) and using statistical methods to build a mathematical model that predicts the activity of new, untested compounds. nih.govresearchgate.net

A QSAR study could be developed for a series of derivatives of this compound to explore their potential as, for example, enzyme inhibitors. nih.gov By synthesizing and testing a small set of initial compounds, a predictive QSAR model could be built. This model would then be used to virtually screen a much larger library of related structures to identify the most promising candidates for synthesis and further testing, thereby accelerating the discovery process. nih.gov

Chemical Reactivity and Derivatization Strategies for 5 Hydroxy 2,3 Dihydro 1h Indene 1,3 Dione

Reactions at the Ketone Functionalities of 5-Hydroxy-2,3-dihydro-1H-indene-1,3-dione

The two ketone groups of the indandione core are key sites for a variety of chemical modifications. The presence of the electron-donating hydroxyl group on the aromatic ring can influence the reactivity of these carbonyls.

The active methylene (B1212753) group situated between the two carbonyls in the 1,3-indandione (B147059) system is highly acidic and readily forms a carbanion. This carbanion can then participate in various nucleophilic addition and condensation reactions.

Knoevenagel Condensation: A prominent reaction of 1,3-indandione and its derivatives is the Knoevenagel condensation with aldehydes and ketones. researchgate.netmasterorganicchemistry.comwikipedia.orgmasterorganicchemistry.comnih.govyoutube.com In the case of 5-hydroxy-1,3-indandione, this reaction is typically carried out in the presence of a basic catalyst, such as piperidine (B6355638) in ethanol, to yield 2-arylidene derivatives. masterorganicchemistry.com The reaction proceeds through the formation of a nucleophilic enolate which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. A variety of aromatic aldehydes can be employed in this reaction, leading to a diverse library of 2-arylidene-5-hydroxy-1,3-indandiones. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.comnih.gov

Reactant 1 Reactant 2 Catalyst/Solvent Product Yield (%)
5-Hydroxy-1,3-indandione Aromatic Aldehyde Piperidine/Ethanol 2-Arylidene-5-hydroxy-1,3-indandione 25-55
This interactive table summarizes the Knoevenagel condensation reaction.

Claisen-Schmidt Condensation: The Claisen-Schmidt condensation is another important carbon-carbon bond-forming reaction, which involves the reaction of an enolizable ketone with an aromatic carbonyl compound that lacks an α-hydrogen. researchgate.netnih.govmdpi.com For 2-acetyl-1,3-indandione, a derivative of the parent compound, this condensation with an appropriate aldehyde in acetic acid has been reported to yield fully conjugated molecules. researchgate.net This suggests that 5-hydroxy-2-acetyl-1,3-indandione could undergo similar transformations.

The reduction of the ketone functionalities in 5-hydroxy-1,3-indandione can lead to the formation of corresponding alcohols. One or both carbonyl groups can be reduced to alcohol groups or even methylene groups, depending on the chosen methodology. libretexts.orgwikipedia.org

Meerwein-Ponndorf-Verley (MPV) Reduction: The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for the reduction of aldehydes and ketones to their corresponding alcohols. libretexts.orgresearchgate.netmt.comnih.govbeilstein-journals.org This reaction utilizes an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst in the presence of a sacrificial alcohol like isopropanol. researchgate.netmt.combeilstein-journals.org A key advantage of the MPV reduction is its selectivity; it generally does not affect other reducible functional groups such as carbon-carbon double bonds, nitro groups, or halogens. beilstein-journals.org This makes it a potentially suitable method for the selective reduction of the ketone groups in 5-hydroxy-1,3-indandione without affecting the aromatic ring or the hydroxyl group. The reaction is believed to proceed through a six-membered ring transition state. researchgate.netbeilstein-journals.org

Substrate Reagents Product Key Features
Ketone/Aldehyde Aluminum isopropoxide, Isopropanol Alcohol High chemoselectivity, Mild conditions
This interactive table provides an overview of the Meerwein-Ponndorf-Verley Reduction.

Transformations Involving the Hydroxyl Group

The phenolic hydroxyl group at the 5-position of the indandione ring is another key site for chemical modification, allowing for the synthesis of a variety of ether and ester derivatives.

Etherification: The hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgchemistrytalk.org This reaction involves the deprotonation of the phenol (B47542) with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. masterorganicchemistry.comwikipedia.org The synthesis of 5-alkoxy-1H-indene-1,3(2H)-diones has been reported, indicating the feasibility of this transformation. researchgate.netrsc.org The choice of base and solvent is crucial for the success of the reaction, with common systems including potassium carbonate in a polar aprotic solvent like DMF. researchgate.net

Esterification: Ester derivatives of 5-hydroxy-1,3-indandione can be prepared by reacting the hydroxyl group with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction proceeds through nucleophilic acyl substitution, where the phenolic oxygen attacks the electrophilic carbonyl carbon of the acylating agent.

The phenolic hydroxyl group can participate in oxidation reactions. The ease of oxidation can be influenced by the presence of the electron-withdrawing diketone system. In some cases, oxidation of phenolic β-diketones can lead to complex reaction pathways, including the formation of quinone methide intermediates. francis-press.com The oxidation of β-hydroxyketones to β-diketones has been achieved using reagents like o-iodoxybenzoic acid (IBX), highlighting a potential transformation for derivatives of 5-hydroxy-1,3-indandione. wikipedia.orglibretexts.orgstackexchange.com

Aromatic Ring Functionalization and Substitution Chemistry

The aromatic ring of 5-hydroxy-1,3-indandione is susceptible to electrophilic aromatic substitution reactions. The position of the incoming electrophile is directed by the existing substituents, primarily the hydroxyl group.

The hydroxyl group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution. libretexts.orgrsc.orgencyclopedia.pub This is due to the ability of the lone pairs on the oxygen atom to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate. The inductive effect of the hydroxyl group is electron-withdrawing, but the resonance effect is dominant. libretexts.org Therefore, electrophiles are expected to substitute at the positions ortho and para to the hydroxyl group. In the case of 5-hydroxy-1,3-indandione, the positions available for substitution are C-4, C-6, and C-7. The hydroxyl group at C-5 would direct incoming electrophiles to the C-4 and C-6 positions.

It is important to note that direct electrophilic substitution on the 1,3-indandione ring can be challenging, and in many cases, functional groups are introduced onto the precursor molecules before the formation of the indandione ring. researchgate.net For instance, halogenated and nitrated 1,3-indandione derivatives are often synthesized from the corresponding substituted phthalic anhydrides. researchgate.net

Halogenation: Direct halogenation of the aromatic ring of 1,3-indandione is not typically feasible. researchgate.net However, halogenation of the active methylene group at the 2-position can occur. libretexts.orgwikipedia.org For aromatic halogenation, it is more common to start with a halogenated precursor. researchgate.net

Nitration: Similar to halogenation, direct nitration of the aromatic ring of 1,3-indandione is not a common synthetic route. researchgate.net Nitro-substituted 1,3-indandiones are generally prepared from nitrated precursors. researchgate.netnih.gov

Reaction Type Reagents Expected Position of Substitution
Halogenation Halogenating agent C-4, C-6
Nitration Nitrating agent C-4, C-6
Friedel-Crafts Acylation Acyl halide, Lewis acid C-4, C-6
Friedel-Crafts Alkylation Alkyl halide, Lewis acid C-4, C-6
This interactive table outlines the expected outcomes of electrophilic aromatic substitution on 5-hydroxy-1,3-indandione.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the this compound scaffold is governed by the competing directing effects of the hydroxyl group and the indandione moiety. The parent indane-1,3-dione is generally resistant to electrophilic aromatic substitution due to the deactivating nature of the two carbonyl groups. In fact, functionalized indane-1,3-diones are often prepared from already substituted precursors rather than by direct substitution on the indandione ring system. nih.gov

However, the presence of the powerful activating hydroxyl group at the C-5 position fundamentally alters the reactivity of the aromatic ring. chemistrysteps.commasterorganicchemistry.com The -OH group is a strong ortho, para-director, significantly increasing the electron density at the C-4 and C-6 positions through resonance. This activating effect is expected to overcome the deactivating influence of the dione (B5365651) system, enabling electrophilic attack.

The regioselectivity of these reactions will be dictated by the hydroxyl group. The primary sites of substitution are predicted to be the positions ortho to the hydroxyl group (C-4 and C-6).

Key Electrophilic Aromatic Substitution Reactions:

Halogenation: Phenols are highly activated towards halogenation, often reacting rapidly with halogens like bromine even in the absence of a Lewis acid catalyst to yield poly-substituted products. byjus.comyoutube.com For this compound, treatment with bromine water would likely lead to the formation of 4,6-dibromo-5-hydroxy-2,3-dihydro-1H-indene-1,3-dione. Milder conditions, such as using bromine in a less polar solvent like carbon tetrachloride, may allow for the selective formation of monobrominated products. youtube.com

Nitration: The introduction of a nitro group onto the aromatic ring can typically be achieved using nitric acid. Given the activating nature of the hydroxyl group, dilute nitric acid at low temperatures is expected to yield a mixture of 4-nitro- and 6-nitro-5-hydroxy-2,3-dihydro-1H-indene-1,3-dione. byjus.com The use of concentrated nitric acid could potentially lead to di-nitration at the C-4 and C-6 positions.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are plausible derivatization methods. However, the Lewis acid catalysts required for these reactions can complex with the hydroxyl and carbonyl oxygen atoms, potentially complicating the reaction. Despite this, the strong activation by the hydroxyl group should still promote substitution at the C-4 and C-6 positions.

ReactionTypical ReagentsPredicted Major Product(s)Reference Principles
Halogenation (Bromination)Br2/H2O4,6-Dibromo-5-hydroxy-2,3-dihydro-1H-indene-1,3-dione byjus.comyoutube.com
NitrationDilute HNO3Mixture of 4-Nitro- and 6-Nitro-5-hydroxy-2,3-dihydro-1H-indene-1,3-dione byjus.com
Friedel-Crafts AcylationAcyl chloride, Lewis acid (e.g., AlCl3)Mixture of 4-Acyl- and 6-Acyl-5-hydroxy-2,3-dihydro-1H-indene-1,3-dione rsc.org

Directed Ortho-Metallation and Related Strategies

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a "directed metalation group" (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, directing deprotonation (lithiation) to the adjacent ortho position. organic-chemistry.orgbaranlab.org

The hydroxyl group (-OH) of this compound, after deprotonation to its corresponding phenoxide (-O⁻Li⁺), can act as an effective DMG. The lithium phenoxide would direct the lithiation specifically to the C-4 position, as the C-6 position is sterically less accessible and electronically similar. The resulting aryllithium intermediate is a potent nucleophile that can react with a wide array of electrophiles to introduce new functional groups exclusively at the C-4 position.

General Scheme for Directed Ortho-Metallation:

Deprotonation of Phenol: Reaction with two or more equivalents of a strong organolithium base (e.g., sec-BuLi) in an ethereal solvent like THF at low temperatures (-78 °C) generates the lithium phenoxide.

Ortho-Lithiation: The organolithium base then removes a proton from the C-4 position, guided by coordination with the phenoxide, to form a di-lithiated species.

Electrophilic Quench: The introduction of an electrophile (E+) results in the formation of the 4-substituted product.

Electrophile (E-X)Resulting Functional Group at C-4Example Reagent
Alkyl HalideAlkylCH3I (Methyl iodide)
Aldehyde/KetoneHydroxyalkyl(CH3)2CO (Acetone)
Carbon DioxideCarboxylic AcidCO2 (solid)
IodineIodoI2
Trialkylsilyl HalideTrialkylsilyl(CH3)3SiCl (Trimethylsilyl chloride)

This strategy provides a highly regioselective alternative to electrophilic aromatic substitution for functionalizing the aromatic ring.

Cycloaddition and Annulation Reactions with this compound

The indandione scaffold is a versatile participant in cycloaddition and annulation reactions, leading to the formation of complex polycyclic and spirocyclic systems. researchgate.net The reactivity often stems from derivatives formed at the active C-2 methylene position, such as 2-arylidene-1,3-indandiones, which act as reactive Michael acceptors, dienophiles, or heterodienes.

A notable example is the cascade Michael addition/cycloaddition reaction between a 2-arylidene-indane-1,3-dione and an allenoate, which has been used to synthesize spiro-derivatives, including a 5'-hydroxy-substituted variant. nih.gov Furthermore, the enol form of the indandione itself, particularly the hydroxyl group, can direct annulation reactions. A Ru(II)-catalyzed reaction of a phenyl indandione with an alkyne proceeds via hydroxy group-directed C-H activation and alkyne annulation to yield spirobi[indene]diones. thieme-connect.com This demonstrates that the hydroxyl group in the 5-hydroxy derivative can serve as an internal directing group for transition metal-catalyzed C-H activation/annulation sequences, expanding its synthetic utility.

Derivatives of this compound, particularly those formed via Knoevenagel condensation at the C-2 position, can participate in various cycloaddition reactions:

[3+2] Cycloadditions: 2-Alkylidene-1,3-indandiones can react with 1,3-dipoles to form five-membered heterocyclic rings. For instance, reactions with nitrile imines generated from 1,3,4-oxathiazol-2-ones lead to spiroindene-1,3-dione isothiazoline derivatives. researchgate.net

[4+2] Cycloadditions (Diels-Alder): While the parent indandione is not a typical diene or dienophile, its 2-alkylidene derivatives can act as dienophiles in Diels-Alder reactions, reacting with dienes to form complex cyclohexene-fused systems. researchgate.net

Synthesis of Complex Organic Molecules Incorporating the this compound Scaffold

The 1,3-indandione framework is a privileged scaffold found in numerous bioactive compounds and is a valuable building block in the synthesis of complex molecules. nih.gov The 5-hydroxy derivative, with its multiple functional handles, serves as a versatile starting material for constructing intricate molecular architectures, particularly spirocyclic and fused-ring systems.

The reactivity at both the C-2 methylene group and the aromatic ring allows for sequential or cascade reactions to build molecular complexity rapidly. For example, the aforementioned Ru(II)-catalyzed annulation provides a direct route to spirobi[indene]diones, which are complex all-carbon quaternary scaffolds. thieme-connect.com Organocatalytic cascade reactions, such as vinylogous Michael addition followed by intramolecular aldol (B89426) reactions and acetalization, have been employed with indandione-derived pronucleophiles to construct complex tetrahydrofluorenones and spiro-fused oxa-triquinanes. acs.org

Role as a Building Block in Polymer Chemistry

The bifunctional nature of this compound, possessing both a phenolic hydroxyl group and a reactive dicarbonyl system, makes it a valuable monomer for polymer synthesis. The hydroxyl group can participate in step-growth polymerization reactions such as esterification and etherification to form polyesters and polyethers, respectively. This allows for the direct incorporation of the indanedione moiety into the polymer backbone, imparting specific electronic and photophysical properties to the resulting material.

Furthermore, the indane-1,3-dione core itself can be functionalized to create photoresponsive polymers. For instance, derivatives like 2-phenyl-5-carboxy-1,3-indandione have been successfully incorporated into polymer chains via transesterification. nih.gov Such polymers exhibit photochromism, a reversible transition between two states with different absorption spectra upon light irradiation, making them suitable for applications in optical data storage and smart coatings. nih.govresearchgate.net The presence of the 5-hydroxy group offers a convenient handle for similar polymer modifications.

Polymer TypeMonomer DerivativePolymerization MethodKey PropertyPotential Application
PolyesterThis compoundPolycondensation with a dicarboxylic acidThermal Stability, Electronic PropertiesHigh-performance plastics, Dielectrics
PolyetherThis compoundPolycondensation with a dihalideChemical Resistance, ProcessabilityEngineering thermoplastics, Membranes
Photochromic Polymer5-carboxy-1,3-indandione derivativeTransesterificationPhotochromismOptical switches, Data storage

Integration into Advanced Organic Electronic Materials

The indane-1,3-dione scaffold is recognized as a potent electron acceptor, a crucial component in many organic electronic devices. nih.gov The electronic properties of this scaffold can be finely tuned by introducing substituents on the aromatic ring. The 5-hydroxy group, being an electron-donating group through resonance, can modulate the electron affinity and energy levels of the indanedione core. This tunability is critical for optimizing the performance of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and systems exhibiting aggregation-induced emission (AIE). Research on 5-alkoxy-1H-indene-1,3(2H)-diones has shown that substituents at this position can direct the regioselectivity of reactions, highlighting the electronic influence of such groups. nih.govencyclopedia.pub

Precursor for Organic Light-Emitting Diode (OLED) Components

In the realm of OLEDs, materials with high thermal stability and well-defined energy levels are essential. Derivatives of 1,3-indandione are being explored for their potential use in various layers of OLED devices. The rigid structure of the indanedione core contributes to the morphological stability of thin films, which is crucial for device longevity. The electron-accepting nature of the dicarbonyl groups makes them suitable candidates for electron transport materials (ETMs) or as acceptor moieties in host materials for the emissive layer. The 5-hydroxy group can be used to further modify the electronic properties to achieve better energy level alignment with other materials in the OLED stack, thereby improving charge injection and transport, and ultimately, device efficiency.

Contributions to Organic Photovoltaic (OPV) Device Architectures

In organic photovoltaics, the power conversion efficiency is highly dependent on the energy levels of the electron donor and acceptor materials. The indane-1,3-dione moiety has been successfully employed as a strong electron-accepting unit in non-fullerene acceptors (NFAs) for OPVs. These NFAs are designed to have strong light absorption in the visible and near-infrared regions and appropriate energy levels to facilitate efficient charge separation at the donor-acceptor interface.

The introduction of a 5-hydroxy group onto the indane-1,3-dione acceptor core allows for the tuning of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for maximizing the open-circuit voltage (Voc) and short-circuit current (Jsc) of the solar cell. Furthermore, the hydroxyl group provides a site for further chemical modification, enabling the synthesis of a wider range of acceptor materials with tailored properties.

DeviceRole of IndanedioneEffect of 5-Hydroxy GroupReference Compound Performance
OLEDElectron Transport MaterialModifies LUMO for better electron injectionN/A
OPVNon-Fullerene AcceptorTunes HOMO/LUMO for optimal Voc and JscIndandione-derived NFAs show promising efficiencies

Exploration in Aggregation-Induced Emission (AIE) Systems

Aggregation-induced emission is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This property is highly desirable for applications in bio-imaging, chemical sensing, and solid-state lighting. The indane-1,3-dione scaffold has been incorporated into molecules that exhibit AIE. The mechanism often involves the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels.

The rigid structure of this compound can serve as an excellent core for constructing AIE-active molecules (AIEgens). The hydroxyl group can promote aggregation through hydrogen bonding interactions, potentially leading to more ordered and highly emissive aggregates. This makes 5-hydroxy-1,3-indandione derivatives promising candidates for the development of novel AIEgens with applications in various fields of materials science and biotechnology.

Development of Optically Active Materials

The creation of chiral materials from achiral precursors is a significant area of research, particularly for applications in asymmetric catalysis, chiroptical devices, and enantioselective separations. The dicarbonyl functionality of this compound provides a handle for introducing chirality. For example, asymmetric reduction of one of the carbonyl groups can lead to the formation of chiral hydroxy-indanones.

Furthermore, indandione derivatives have been incorporated into polymer films to create materials for optical patterning. researchgate.net These films can be used to fabricate surface relief gratings, which are of interest for applications in photonics and optical data storage. researchgate.net The ability to synthesize optically active polymers from chiral indandione-based monomers opens up possibilities for creating materials with unique chiroptical properties.

Fabrication of Magnetic Materials and Spin Systems

The field of organic magnetism is focused on the development of metal-free magnetic materials. A key requirement for an organic molecule to exhibit magnetic properties is the presence of stable unpaired electrons (radicals). It has been demonstrated that bis-1,3-indanedione compounds can form stable organic free radicals. The delocalization of the unpaired electron over the extended π-system of the indanedione framework contributes to the stability of these radicals.

The this compound can be envisioned as a precursor to such radical-containing materials. The hydroxyl group can be converted to other functional groups that can facilitate the formation of stable radicals or promote magnetic ordering in the solid state. For example, it could be used to link multiple indanedione units together to create larger spin systems. The synthesis of such materials could lead to the development of lightweight and processable organic magnets for applications in data storage and spintronics.

Catalytic and Ligand Applications of 5 Hydroxy 2,3 Dihydro 1h Indene 1,3 Dione

Design and Synthesis of Coordination Complexes with 5-Hydroxy-2,3-dihydro-1H-indene-1,3-dione as a Ligand

The 1,3-indandione (B147059) framework is a β-diketone that exists in keto-enol tautomeric forms. wikipedia.org The enolate form is a potent bidentate ligand, capable of coordinating with a variety of metal ions through its two oxygen atoms. The synthesis of coordination complexes with this compound would likely involve the deprotonation of the ligand in the presence of a suitable metal salt. The hydroxyl group at the 5-position could also participate in coordination, potentially allowing the molecule to act as a tridentate ligand, or it could influence the electronic structure of the complex through resonance effects.

Metal Binding Modes and Coordination Geometries

As a ligand, this compound can be expected to adopt several binding modes. The primary mode of coordination for the 1,3-indandione scaffold is as a bidentate chelating ligand through the two carbonyl oxygens after deprotonation of the C2-proton. researchgate.net This forms a stable six-membered ring with the metal center.

The presence of the 5-hydroxy group introduces further possibilities:

Bidentate O,O'-Chelation: This is the most common mode for 1,3-dicarbonyl compounds, where the ligand coordinates through the two ketone oxygens.

Tridentate O,O',O''-Chelation: It is conceivable that under certain conditions, the phenolic hydroxyl group could also coordinate to the metal center, leading to a tridentate binding mode. This would depend on the metal ion's size, preferred coordination number, and the reaction conditions.

Bridging Ligand: The ligand could bridge two metal centers, with the dione (B5365651) moiety binding to one metal and the hydroxyl group binding to another.

These binding modes can give rise to various coordination geometries, such as square planar, tetrahedral, or octahedral, depending on the metal ion and the stoichiometry of the complex. researchgate.netasianpubs.org For instance, complexes with a 1:2 metal-to-ligand ratio ([M(L)₂]) could form tetrahedral or square planar geometries, while the inclusion of solvent molecules or other co-ligands could lead to octahedral structures. researchgate.net

Table 1: Postulated Metal Binding Modes and Geometries for 5-Hydroxy-1,3-indandione Complexes
Metal IonPostulated Binding ModeLikely Coordination GeometryExample Complex Stoichiometry
Cu(II)Bidentate (O,O')Distorted Tetrahedral / Square Planar[Cu(L)₂]
Zn(II)Bidentate (O,O') with water coordinationOctahedral[Zn(L)₂(H₂O)₂]
Co(II)Bidentate (O,O') with water coordinationOctahedral[Co(L)₂(H₂O)₂]
Pd(II)Bidentate (O,O')Square Planar[Pd(L)₂]

Electronic and Spectroscopic Properties of Metal Complexes

The electronic and spectroscopic properties of metal complexes are dictated by the nature of the ligand and the central metal ion. The coordination of this compound to a metal ion would be expected to cause significant shifts in its spectroscopic signatures.

Infrared (IR) Spectroscopy: In the IR spectrum, the characteristic C=O stretching frequencies of the free ligand would shift to lower wavenumbers upon coordination to a metal ion, indicating a weakening of the C=O bond due to electron donation to the metal. New bands corresponding to metal-oxygen (M-O) vibrations would also appear at lower frequencies.

UV-Visible Spectroscopy: The UV-Visible spectra of the complexes would display bands arising from both ligand-centered (π→π*) and metal-to-ligand or ligand-to-metal charge transfer (MLCT/LMCT) transitions. The position and intensity of these bands provide information about the electronic structure and geometry of the complex. The 5-hydroxy group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands compared to complexes of unsubstituted 1,3-indandione.

NMR Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Pd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information. The disappearance of the acidic C2-proton signal upon complexation and shifts in the aromatic and hydroxyl proton signals would confirm coordination.

Table 2: Expected Spectroscopic Features for a Diamagnetic M(II)-[5-hydroxy-1,3-indandione]₂ Complex
Spectroscopic TechniqueObserved FeatureInterpretation
FT-IRShift of ν(C=O) to lower frequencyCoordination of carbonyl oxygens to the metal center.
FT-IRAppearance of new bands in the 400-600 cm⁻¹ regionFormation of M-O bonds.
¹H NMRDisappearance of the enolic proton signalDeprotonation and chelation.
¹³C NMRShift in the resonance of carbonyl carbonsChange in electronic environment upon coordination.
UV-VisAppearance of new charge-transfer bandsElectronic transitions between ligand and metal orbitals.

Role in Homogeneous Catalysis

Homogeneous catalysis involves catalysts that are in the same phase as the reactants. Metal complexes of 1,3-dicarbonyl compounds are well-known catalysts for various organic transformations. It is plausible that complexes of this compound could exhibit similar or enhanced catalytic activity.

Transition Metal-Catalyzed Organic Transformations

Complexes of this compound with transition metals such as palladium, copper, or iron could potentially catalyze a range of reactions. nih.gov The indandione ligand can stabilize the metal center and modulate its reactivity, while the 5-hydroxy group can influence the catalyst's solubility and electronic properties.

Potential applications include:

Cross-Coupling Reactions: Palladium complexes are extensively used in C-C and C-N bond-forming reactions. A Pd(II)-complex of 5-hydroxy-1,3-indandione could serve as a pre-catalyst for reactions like Suzuki, Heck, or Sonogashira couplings.

Oxidation Reactions: Vanadium and manganese complexes are known to catalyze oxidation reactions. inorgchemres.org A complex with 5-hydroxy-1,3-indandione could be active in the oxidation of sulfides or alcohols.

Lewis Acid Catalysis: Metal triflates, such as Fe(OTf)₃, are effective Lewis acid catalysts for multicomponent reactions involving the 1,3-indandione scaffold. nih.gov Complexes derived from 5-hydroxy-1,3-indandione could function as Lewis acids to activate substrates in reactions like Knoevenagel condensations or Michael additions.

Organocatalytic Systems

While this compound itself is not a typical organocatalyst, its derivatives can participate in organocatalytic reactions. For example, 2-alkylidene-1,3-indandiones are common substrates in asymmetric Michael additions and cycloadditions catalyzed by chiral secondary amines or squaramides. nih.govresearchgate.net The 5-hydroxy group on the indandione ring could influence the stereoselectivity and reactivity in such transformations by altering the electronic nature of the Michael acceptor or through hydrogen bonding interactions with the catalyst or substrate.

Application in Heterogeneous Catalysis

Heterogeneous catalysts operate in a different phase from the reactants, offering advantages in terms of catalyst separation and recycling. This compound or its metal complexes could be immobilized on solid supports to create heterogeneous catalysts.

Potential strategies for heterogenization include:

Immobilization on Polymers: The hydroxyl group provides a reactive handle for grafting the molecule onto a polymer support, such as chloromethylated polystyrene. mdpi.com Subsequent metallation would yield a polymer-supported catalyst.

Adsorption on Inorganic Supports: The molecule or its pre-formed metal complex could be adsorbed onto inorganic materials like silica, alumina, or niobia. researchgate.net The hydroxyl group could facilitate strong interactions with the support surface.

These heterogeneous catalysts could be applied in continuous flow reactors and would be particularly valuable for large-scale industrial processes, aligning with the principles of green chemistry. mdpi.com For instance, a supported palladium complex could be used for continuous cross-coupling reactions, or a supported vanadium complex for oxidation processes. inorgchemres.orgmdpi.com

Surface Immobilization and Catalyst Support Strategies

Performance in Specific Chemical Reactions

The parent compound, indane-1,3-dione, and its derivatives are known to participate in various organic reactions, most notably the Knoevenagel condensation, due to the reactivity of the active methylene (B1212753) group situated between the two carbonyl functionalities. These reactions are fundamental in the synthesis of a variety of heterocyclic and spiro compounds.

However, specific research detailing the catalytic performance of this compound in particular chemical reactions is scarce. While the hydroxyl group at the 5-position could potentially influence the electronic properties and reactivity of the indane-1,3-dione core, quantitative data on its catalytic efficacy, such as reaction yields, turnover numbers, or selectivity in specific transformations, are not well-documented in dedicated studies. The potential for this compound to act as a ligand for metal catalysts has been suggested in broader contexts of indandione chemistry, but specific complexes and their catalytic applications remain an area for further investigation.

Contribution to Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.netosti.gov Covalent Organic Frameworks (COFs) are a similar class of porous polymers formed from the self-assembly of organic building blocks connected by strong covalent bonds. nih.govmdpi.comresearchgate.net The design and synthesis of both MOFs and COFs rely on the use of multitopic linkers or monomers to create extended, porous networks.

Despite the presence of a hydroxyl group and a diketone system, which could potentially serve as coordination sites for metal ions or as reactive sites for covalent bond formation, there is no direct evidence in the current scientific literature of this compound being utilized as a primary building block in the synthesis of either MOFs or COFs. The structural properties and functionalities required for a molecule to act as a successful linker in these frameworks are highly specific, and to date, this particular indandione derivative has not been reported in this capacity.

Supramolecular Chemistry and Crystal Engineering of 5 Hydroxy 2,3 Dihydro 1h Indene 1,3 Dione

Investigation of Non-Covalent Interactions in Solid-State Architectures

The molecular structure of 5-hydroxy-2,3-dihydro-1H-indene-1,3-dione features a phenolic hydroxyl group, which is an excellent hydrogen bond donor, and two carbonyl oxygen atoms, which are effective hydrogen bond acceptors. This combination allows for the formation of robust and directional hydrogen bonds, most notably of the O—H⋯O type.

In the solid state, such interactions typically lead to the formation of predictable supramolecular synthons. For instance, in the crystal structure of a related compound, 2-(5-bromo-2-hydroxybenzylidene)-2,3-dihydro-1H-indene-1,3-dione, molecules form dimers across centers of inversion through pairwise O—H⋯O hydrogen bonds. nih.gov Similarly, 2-hydroxy-2-(2-oxocycloheptyl)-2,3-dihydro-1H-indene-1,3-dione molecules are linked by O—H⋯O hydrogen bonds, which extend into an infinite linear chain. nih.gov

Table 1: Representative Hydrogen Bond Geometries in Related Indandione Structures

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°) Compound Reference
O—H···O 0.82 1.86 2.678 175.0 2-(5-bromo-2-hydroxybenzylidene)-2,3-dihydro-1H-indene-1,3-dione nih.gov

This table is interactive. Data is illustrative based on closely related structures.

The fused benzene (B151609) ring in the indandione core is an aromatic system capable of engaging in π-π stacking interactions. These interactions, though weaker than hydrogen bonds, play a significant role in stabilizing the crystal packing, often by arranging molecules in parallel or offset parallel orientations.

In the crystal structure of 2-hydroxy-2-(2-oxocycloheptyl)-2,3-dihydro-1H-indene-1,3-dione, for example, π-π interactions are observed between the six-membered rings of adjacent molecules, with a reported centroid-to-centroid distance of 3.7373 (8) Å. nih.gov This distance is typical for stabilizing π-π stacking interactions. It is highly probable that this compound would also exhibit similar aromatic interactions, contributing to the formation of a densely packed and stable three-dimensional architecture. The interplay between the strong, directional hydrogen bonds and the weaker, less directional π-π stacking would ultimately define the final crystal structure.

Co-crystallization and Salt Formation Strategies

Crystal engineering provides strategies to modify the physicochemical properties of a solid without altering its covalent structure. Co-crystallization is a powerful technique that involves combining a target molecule (like this compound) with a second, different molecule known as a coformer. The components in the resulting co-crystal are held together by non-covalent interactions, typically hydrogen bonds.

Given its potent hydrogen-bonding functional groups, this compound is an excellent candidate for forming co-crystals. By selecting coformers with complementary functional groups (e.g., pyridine-based compounds with hydrogen bond accepting nitrogen atoms, or other carboxylic acids), it is possible to design novel crystalline solids with tailored properties. For instance, derivatives of 1,3-indandione (B147059) have been studied for their diverse biological activities, and co-crystallization could be employed to improve properties such as solubility or stability. ontosight.ai The formation of co-crystals of the related compound 5-fluorouracil (B62378) with various coformers has been shown to successfully modify its pharmaceutical properties. rsc.orgresearchgate.netresearchgate.net

Salt formation is another strategy, applicable if there is a significant difference in the pKa values between the target molecule and a coformer, leading to proton transfer. The phenolic hydroxyl group of this compound is acidic and could donate a proton to a sufficiently basic coformer, resulting in the formation of a molecular salt with distinct properties and crystal packing.

Design and Assembly of Supramolecular Structures

The design of supramolecular structures relies on the predictable and hierarchical nature of non-covalent interactions. The concept of supramolecular synthons—robust and recurring patterns of intermolecular interactions—is central to this design process.

For this compound, the primary synthon would likely involve the O—H⋯O=C hydrogen bond between the hydroxyl and carbonyl groups. This could lead to the formation of a catemer (chain) or a dimer synthon. The specific outcome depends on factors such as steric hindrance and the presence of competing interactions. By understanding the relative strengths and geometric preferences of the available hydrogen bond donors and acceptors, one can predict the most likely patterns of assembly. The combination of these primary synthons with weaker interactions like π-π stacking allows for the construction of complex and well-defined three-dimensional architectures.

Polymorphism and Control over Crystalline Forms

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of the same compound can exhibit different physical properties, including melting point, solubility, and stability. This phenomenon arises from the different ways molecules can be arranged and connected via non-covalent interactions in the solid state.

While no specific polymorphs of this compound have been reported in the searched literature, the presence of flexible and multiple interaction sites (one hydrogen bond donor and two potential acceptors) suggests that polymorphism is a distinct possibility. Subtle changes in crystallization conditions—such as solvent, temperature, or rate of cooling—could favor different hydrogen bonding patterns or π-π stacking arrangements, leading to the formation of different crystalline forms. Gaining control over which polymorph is formed is a critical challenge in materials science and pharmaceutical development, as it allows for the selection of the crystalline form with the most desirable properties.

Future Perspectives and Emerging Research Avenues for 5 Hydroxy 2,3 Dihydro 1h Indene 1,3 Dione

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes is paramount for unlocking the full potential of 5-hydroxy-2,3-dihydro-1H-indene-1,3-dione. Current methodologies often rely on multi-step processes starting from substituted precursors.

Future research is expected to focus on the following areas:

Greener Precursors and Reagents: Investigation into bio-based starting materials and the use of non-toxic, renewable reagents will be a key trend. This aligns with the principles of green chemistry, aiming to reduce the environmental footprint of the synthesis.

Catalytic Approaches: There is a significant opportunity to develop novel catalytic systems, including biocatalysts or photoredox catalysts, to improve reaction efficiency, selectivity, and reduce waste. Light-promoted chemistry, for instance, offers a traceless reagent approach that fits well with sustainable synthesis goals. encyclopedia.pub

One-Pot Syntheses: Designing one-pot or tandem reactions that combine multiple synthetic steps without isolating intermediates can significantly enhance efficiency. Such strategies would streamline the production of this compound and its derivatives.

Flow Chemistry: The application of continuous flow technologies could offer better control over reaction parameters, improve safety, and facilitate scalability, making the synthesis more suitable for industrial applications.

A comparative look at general synthesis yields for the parent indane-1,3-dione scaffold highlights the need for optimization. The traditional nucleophilic addition followed by hydrolysis and decarboxylation offers a modest 50% yield over two steps. vulcanchem.com Alternative methods, such as the oxidation of indane, have shown even lower yields of 17-18%, underscoring the demand for more efficient synthetic strategies. vulcanchem.com

Advanced Functional Material Development

The distinct electronic properties of this compound make it a highly attractive building block for advanced functional materials. The parent indane-1,3-dione structure is a well-known electron acceptor, and the addition of a hydroxyl group at the 5-position further modulates its electronic characteristics. encyclopedia.pubnih.gov

Key research directions include:

Organic Electronics: Derivatives of this compound are promising candidates for use as electron acceptors in donor-acceptor dyes. vulcanchem.com Specifically in the field of Dye-Sensitized Solar Cells (DSSCs), push-pull systems that incorporate the 5-hydroxy substitution show a red-shifted absorption of approximately 30 nm compared to their non-hydroxylated counterparts. vulcanchem.com This shift enhances the light-harvesting efficiency of the cell, pointing to a clear path for developing more efficient organic photovoltaic devices. vulcanchem.com

Sensors and Chromophores: The hydroxyl group provides a reactive site for further functionalization and can participate in hydrogen bonding, making the scaffold suitable for the development of chemical sensors. Its conjugated system also lends itself to the creation of novel chromophores for applications in non-linear optics (NLO). encyclopedia.pubnih.gov

Polymer Science: Incorporating the this compound moiety into polymer backbones could lead to new materials with tailored optical and electronic properties. The hydroxyl group can serve as a key site for polymerization reactions, enabling the creation of functional polyesters or polyurethanes.

Table 1: Physicochemical Properties of this compound

Property Value/Description Impact on Application
pKa (Phenolic OH) ≈ 10 Influences solubility and serves as a handle for further chemical modification. vulcanchem.com
pKa (Enolic Protons) ≈ 8-9 Renders the molecule amphoteric. vulcanchem.com
Tautomerism Keto-enol tautomerism is suppressed due to conjugation, stabilizing the diketone form. vulcanchem.com Enhances the stability and predictability of the core structure in material applications.
Electrophilicity The electron-deficient core readily participates in Knoevenagel condensations. vulcanchem.com Crucial for the synthesis of push-pull chromophores for DSSCs and NLO materials. vulcanchem.com

| Solubility | Soluble in polar aprotic solvents like DMF and DMSO. vulcanchem.com | Important for solution-based processing and fabrication of thin-film devices. |

In-Depth Mechanistic Studies of this compound Transformations

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for designing new synthetic routes and predicting product outcomes. The hydroxyl group exerts a significant electronic influence on the reactivity of the entire molecule.

Future mechanistic studies should focus on:

Knoevenagel Condensation: This is a key reaction for creating functional dyes from the indanedione scaffold. encyclopedia.pubnih.gov The electron-donating mesomeric effect of the 5-hydroxy group is expected to activate one of the two carbonyl groups, leading to regioselective reactions. This behavior is analogous to that observed in 5-alkoxy-1H-indene-1,3(2H)-diones, where selective condensation occurs. nih.gov Detailed computational and experimental studies are needed to quantify this directing effect and explore its application in complex syntheses.

Tautomeric Equilibria: While the diketone form is stabilized, the factors influencing the keto-enol equilibrium in different solvents and under various reaction conditions warrant further investigation. vulcanchem.comresearchgate.net Understanding this equilibrium is fundamental to controlling the molecule's nucleophilic and electrophilic sites.

Electrophilic and Nucleophilic Substitutions: Elucidating the mechanisms of reactions at both the aromatic ring and the active methylene (B1212753) position will enable more precise chemical engineering of the scaffold. The hydroxyl group's influence on aromatic substitution patterns is a particularly rich area for exploration.

Interdisciplinary Research Opportunities and Synergistic Applications

The unique structure of this compound positions it at the intersection of several scientific disciplines, creating numerous opportunities for synergistic research and novel applications.

Medicinal Chemistry and Pharmacology: The indane-1,3-dione core is a privileged scaffold found in molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govontosight.airesearchgate.net The presence of a phenolic hydroxyl group is a common feature in many pharmacologically active compounds, suggesting that this compound could be a valuable starting point for drug discovery programs. For example, other hydroxylated indenedione derivatives have been investigated as potential inhibitors of enzymes like the Fibroblast growth-factor receptor (FGFR1), highlighting a clear link between chemistry and cancer therapy. researchgate.net

Materials Science and Engineering: The synergy between synthetic organic chemistry and materials science is evident in the development of DSSCs and NLO materials. vulcanchem.com Future collaborations could explore the use of this compound in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as a photoinitiator for polymerization. encyclopedia.pubnih.gov

Biotechnology and Sensing: The potential for functionalizing the hydroxyl group could be leveraged to attach biomolecules, leading to the development of novel biosensors or bioimaging agents. nih.gov The inherent chromophoric properties of its derivatives could be used for fluorescent labeling and detection applications.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Indane-1,3-dione

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-hydroxy-2,3-dihydro-1H-indene-1,3-dione, and how are reaction conditions optimized?

  • A common method involves condensation reactions using phthalic anhydride derivatives and substituted benzaldehydes under reflux conditions with ethanol as a solvent. Catalysts like sodium methoxide enhance reaction efficiency. Yield optimization requires precise control of stoichiometry, temperature (typically 70–80°C), and reaction duration (30–60 minutes). Post-synthetic purification via recrystallization (e.g., ethanol/water mixtures) is critical to isolate high-purity crystals .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral discrepancies addressed?

  • 1H/13C NMR identifies functional groups and confirms substitution patterns. FT-IR verifies carbonyl (C=O) and hydroxyl (O–H) stretches (~1700 cm⁻¹ and ~3200 cm⁻¹, respectively). Mass spectrometry (ESI-TOF) determines molecular weight and fragmentation patterns. Discrepancies between calculated and observed spectra often arise from solvent effects or tautomerism; iterative refinement using computational tools (e.g., Gaussian) helps resolve ambiguities .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. theoretical values) be systematically resolved?

  • Contradictions arise from experimental factors (e.g., radiation damage, twinning) or model errors. Validate data by:

  • Comparing anisotropic displacement parameters (ADPs) to identify thermal motion artifacts.
  • Cross-referencing hydrogen-bonding geometries with databases (e.g., Cambridge Structural Database).
  • Employing Hirshfeld surface analysis to quantify intermolecular interactions and validate packing motifs .

Q. What strategies optimize SHELXL refinement parameters for high-resolution crystal structures of this compound?

  • Key steps include:

  • Assigning ISOR restraints to atoms with high ADPs to prevent overfitting.
  • Using DFIX/FLAT commands to maintain chemically reasonable bond lengths and angles.
  • Incorporating TWIN/BASF commands for twinned crystals. Validate refinement with R1/wR2 convergence (<5% difference) and a goodness-of-fit (S) near 1.0. SHELXL’s PART -1 command partitions disordered regions for independent refinement .

Q. How do computational methods predict the bioactivity of derivatives, and what validation is required?

  • Molecular docking (AutoDock Vina) screens ligand-receptor interactions using binding affinity (ΔG) and RMSD thresholds (<2.0 Å). MD simulations (GROMACS) assess stability over 50–100 ns trajectories. Validate predictions with in vitro assays (e.g., enzyme inhibition IC50 measurements) and SAR analysis of substituent effects (e.g., electron-withdrawing groups enhancing binding) .

Q. What advanced techniques analyze hydrogen-bonding networks and π–π interactions in crystal packing?

  • X-ray charge-density analysis maps electron density to quantify interaction strengths. π–π stacking metrics (centroid distances <3.8 Å; dihedral angles <10°) are derived from Mercury visualization software. For hydrogen bonds, validate O–H···O angles (>120°) and donor-acceptor distances (2.6–3.0 Å) using PLATON or OLEX2 .

Methodological Tables

Table 1: Key Crystallographic Parameters for this compound Derivatives

ParameterTypical Range/ValueSource
Bond length (C=O)1.21–1.23 Å
O–H···O distance2.65–2.85 Å
π–π centroid distance3.50–3.70 Å
Torsion angle (indene)0.5–9.6°

Table 2: Common Refinement Challenges and Solutions in SHELXL

IssueSolutionEvidence
Disordered solventUse SQUEEZE to mask electron density
Hydrogen atom placementHFIX 147 for hydroxyl H
TwinningTWIN/BASF with HKLF5 format

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.